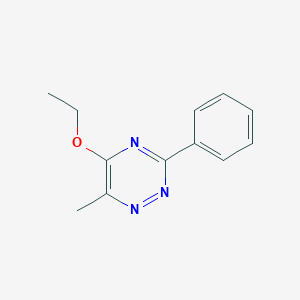![molecular formula C10H12BrN5O3S B054583 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide CAS No. 113589-05-2](/img/structure/B54583.png)
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide, also known as BMT-047, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of thiophene derivatives and is known for its potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It may also act by modulating the activity of certain neurotransmitters in the brain, leading to its potential as an analgesic and anxiolytic agent.
Effets Biochimiques Et Physiologiques
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to reduce pain and anxiety in animal models. 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide has been shown to have a good safety profile, with no significant toxicity observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a good safety profile. It has also been shown to have a number of potential therapeutic applications. However, there are some limitations to its use in lab experiments. It is not yet fully understood how it works, and more research is needed to fully explore its potential applications.
Orientations Futures
There are several future directions for the study of 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide. One area of research is to further explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another area of research is to better understand its mechanism of action and how it interacts with different enzymes and neurotransmitters in the body. Additionally, more research is needed to determine the optimal dosage and administration route for 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide in humans.
Méthodes De Synthèse
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form 5-bromo-2-methoxybenzoyl chloride. The resulting compound is then reacted with 2-aminothiophene to form 5-bromo-2-methoxy-N-(thiophen-2-yl)benzamide. This compound is then reacted with sodium hydride and 2-bromo-2-methylpropane to form the final product, 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide.
Applications De Recherche Scientifique
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide has been studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide has also been studied for its potential as an analgesic and anxiolytic agent.
Propriétés
Numéro CAS |
113589-05-2 |
|---|---|
Nom du produit |
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide |
Formule moléculaire |
C10H12BrN5O3S |
Poids moléculaire |
362.21 g/mol |
Nom IUPAC |
4-bromo-5-methoxy-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H12BrN5O3S/c1-4(2)19-6-5(11)9(18-3)20-7(6)8(17)12-10-13-15-16-14-10/h4H,1-3H3,(H2,12,13,14,15,16,17) |
Clé InChI |
XIKZMCFUZGLKTI-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(SC(=C1Br)OC)C(=O)NC2=NNN=N2 |
SMILES canonique |
CC(C)OC1=C(SC(=C1Br)OC)C(=O)NC2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




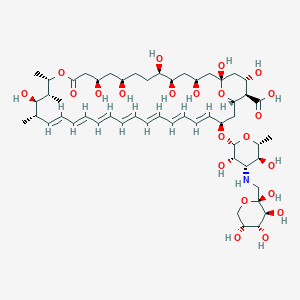


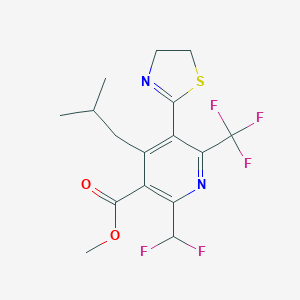
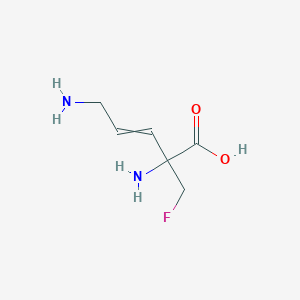
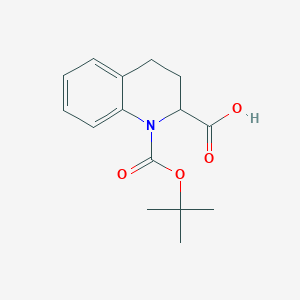
![1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione](/img/structure/B54513.png)
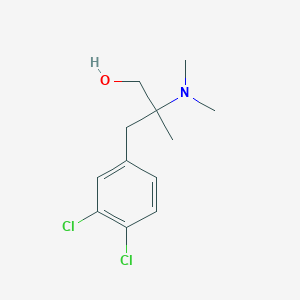
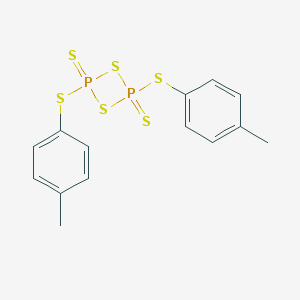
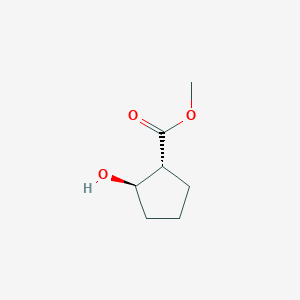
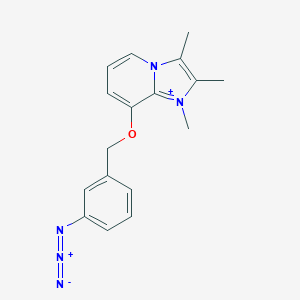
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)
